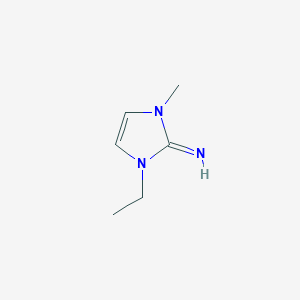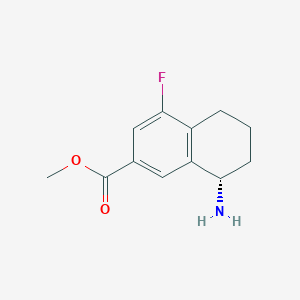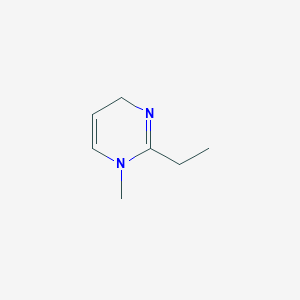
2-Ethyl-1-methyl-1,4-dihydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of ethyl and methyl groups at positions 2 and 1, respectively, distinguishes this compound from other dihydropyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1,4-dihydropyrimidine can be achieved through various methods. One common approach involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. For instance, the reaction of acetaldehyde, ethyl acetoacetate, and urea under acidic conditions can yield this compound. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization or extraction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
2-Ethyl-1-methyl-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid, while reduction can produce 2-ethyl-1-methylpyrimidine .
科学研究应用
2-Ethyl-1-methyl-1,4-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs for various diseases, including cancer, hypertension, and microbial infections.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethyl-1-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .
相似化合物的比较
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities but different substitution patterns.
2-Methyl-1,4-dihydropyrimidine: Lacks the ethyl group at position 2, resulting in different chemical and biological properties.
2-Ethyl-1,4-dihydropyrimidine: Similar structure but without the methyl group at position 1.
Uniqueness
2-Ethyl-1-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity and potential interactions with biological targets .
属性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
2-ethyl-1-methyl-4H-pyrimidine |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-5-4-6-9(7)2/h4,6H,3,5H2,1-2H3 |
InChI 键 |
UPMGBTAZMFCEBA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NCC=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
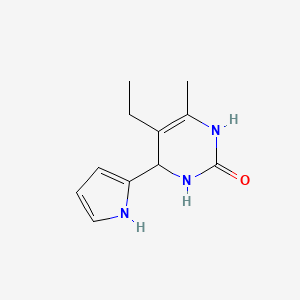
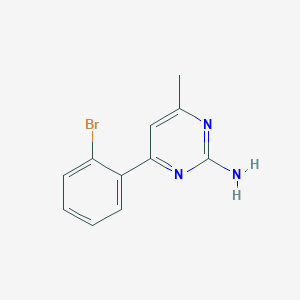
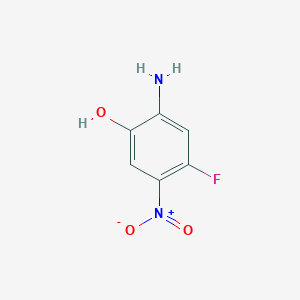

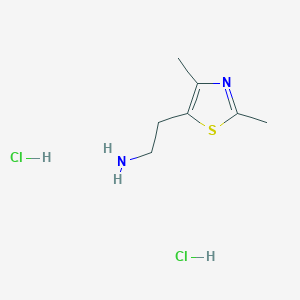
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
